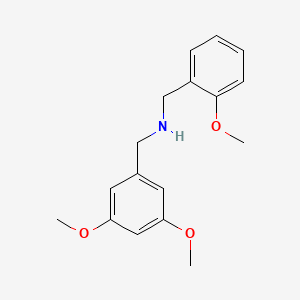![molecular formula C14H11ClN2O2S B5684404 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5684404.png)
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole, also known as CBSB, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that has been studied for its potential use in various biological applications.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole is not fully understood. However, it has been suggested that 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a complex of proteins that is involved in the degradation of intracellular proteins. 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has been shown to exhibit antitumor and anti-inflammatory effects in various in vitro and in vivo models. It has also been shown to have antioxidant activity and to inhibit the growth of bacteria and fungi. However, the potential side effects of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole on normal cells and tissues have not been fully investigated.
Advantages and Limitations for Lab Experiments
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity. However, the potential side effects of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole on normal cells and tissues must be carefully considered when designing experiments. Additionally, the mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole is not fully understood, which may limit its use in certain applications.
Future Directions
There are several future directions of research for 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole. One potential area of study is the development of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole derivatives with improved potency and selectivity. Another area of study is the investigation of the potential side effects of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole on normal cells and tissues. Additionally, the mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole should be further elucidated to better understand its biological activity. Finally, the potential use of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole in combination with other drugs for the treatment of cancer and inflammatory diseases should be investigated.
Synthesis Methods
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole can be synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with o-phenylenediamine. The resulting intermediate is then reacted with methyl iodide to form 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole. The purity of the synthesized 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole can be improved by recrystallization.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has been studied for its potential use in various biological applications. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. 1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-16-13-4-2-3-5-14(13)17(10)20(18,19)12-8-6-11(15)7-9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHLIVKYTPTQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid](/img/structure/B5684330.png)
![3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5684336.png)
![1-{3-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B5684341.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5684348.png)
![2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5684356.png)

![2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5684372.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B5684373.png)
![7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684391.png)

![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)
![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)
